Lipophilicity & Polarity Shift vs. Unsubstituted Analog
The 4-(2-hydroxyethyl) group reduces computed lipophilicity by 0.4 log units and expands TPSA by 20.2 Ų relative to the unsubstituted ethyl 2-methyl-1H-pyrrole-3-carboxylate, predicting significantly different retention times in reversed-phase chromatography and altered membrane partitioning [1][2].
| Evidence Dimension | XLogP3 (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9, TPSA = 62.3 Ų |
| Comparator Or Baseline | Ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 936-12-9): XLogP3 = 1.3, TPSA = 42.1 Ų |
| Quantified Difference | XLogP3: -0.4 (target more hydrophilic); TPSA: +20.2 Ų (target more polar) |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2025 release) |
Why This Matters
Procurement decisions relying on chromatographic behavior or permeability models will be invalid if the unsubstituted analog is used as a proxy.
- [1] PubChem Compound Summary for CID 71378773, Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 136747, Ethyl 2-methyl-3-pyrrolecarboxylate. National Center for Biotechnology Information, 2025. View Source
